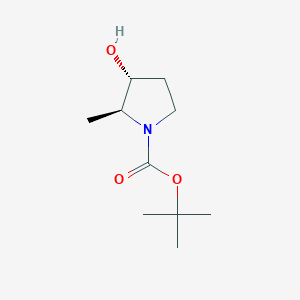

tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate

Description

tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative with a molecular formula of C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol. Its structure features a pyrrolidine ring substituted with a hydroxyl group at the 3-position, a methyl group at the 2-position, and a tert-butyl carbamate protecting group at the nitrogen (N1) . The stereochemistry (2S,3R) is critical for its biological and chemical interactions, making it a valuable intermediate in pharmaceutical synthesis, particularly in protein degradation applications such as PROTAC (Proteolysis-Targeting Chimeras) development . The compound is commercially available with ≥97% purity from suppliers like Aladdin Scientific and Pharmablock, with CAS numbers 1107659-77-7 and 817554-87-3 for its stereoisomers .

Properties

IUPAC Name |

tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLHMCXQTIPFLRQ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

The compound 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, is a synthetic organic compound belonging to the triazolopyrimidine class. It has potential applications in medicinal chemistry and drug development because of its unique structure.

Similar Compounds

2-((5,6-Dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide and 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-methylphenyl)acetamide are similar compounds. 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide is unique because of the specific positioning of the dimethylphenyl group. This structural feature can influence its binding affinity and specificity towards biological targets, potentially leading to different pharmacological profiles and therapeutic applications.

Triazolothiadiazines

The compound is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine. Compounds containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold are known to interact with different target receptors due to their hydrogen bond accepting and donating characteristics. In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors, influencing biological processes.

Pathways Involved: The exact pathways depend on the biological context, but it may involve signaling pathways or metabolic processes.

Comparison with Similar Compounds

(a) Stereoisomers:

- tert-butyl (2S,4R)-4-amino-2-methylpyrrolidine-1-carboxylate (): Replaces the hydroxyl group with an amino group at the 4-position, introducing basicity and hydrogen-bonding capabilities.

(b) Functional Group Modifications:

- tert-butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate (): Incorporates a pyridinyloxy-methyl substituent, enhancing π-π stacking interactions and solubility in polar solvents. HRMS data ([M+H]+ = 392) confirm its molecular complexity compared to the target compound .

- tert-butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate (): Features a lipophilic 4-octylphenyl ketone group, increasing hydrophobicity (LogP) and altering pharmacokinetic profiles .

(c) Complex Derivatives:

- Spiro-pyrrolidine-oxindoles (): These compounds integrate spirocyclic indole-pyrrolidine frameworks, such as tert-butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}carbonyl)pyrrolidine-1-carboxylate. Their extended conjugation and rigidity enhance binding specificity in kinase inhibition or anticancer applications .

Physicochemical Properties

Commercial Availability and Handling

- The target compound is available from Aladdin Scientific (ALA-T172036-1g) and Pharmablock (PBXAA516) at ~$50–100/g .

Biological Activity

tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, with the CAS number 1107659-77-7, is a chemical compound that has garnered interest due to its potential biological activities. This compound features a pyrrolidine ring and is characterized by its hydroxyl and carboxylate functional groups, which contribute to its reactivity and interaction with biological systems.

- Molecular Formula : C10H19NO3

- Molecular Weight : 201.26 g/mol

- Structure : The compound is a tert-butyl ester derivative of 3-hydroxy-2-methylpyrrolidine-1-carboxylic acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The exact mechanisms remain under investigation, but potential pathways include modulation of enzyme activity related to neurotransmission and metabolic regulation.

Biological Activities

- Neuroprotective Effects : Research indicates that compounds similar to this compound may exhibit neuroprotective properties. For instance, studies on related compounds have shown inhibition of amyloid-beta aggregation, which is crucial in the context of Alzheimer's disease (AD) pathology. This suggests that the compound could potentially mitigate neurodegenerative processes .

- Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit acetylcholinesterase and β-secretase enzymes, which play significant roles in AD progression. These inhibitory actions are critical as they can lead to increased levels of acetylcholine and reduced amyloid plaque formation .

Study 1: Neuroprotective Potential

A study investigated the effects of related pyrrolidine derivatives on astrocyte cell cultures treated with amyloid-beta peptide (Aβ1-42). The results demonstrated that these compounds could reduce cell death induced by Aβ1-42 by approximately 20%, highlighting their potential neuroprotective effects against oxidative stress and inflammation .

Study 2: Enzyme Activity Modulation

In vitro studies have shown that certain pyrrolidine derivatives can inhibit β-secretase activity significantly. For example, a derivative exhibited an IC50 value of 15.4 nM against β-secretase, indicating potent inhibitory effects that could be harnessed for therapeutic applications in AD .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C10H19NO3 |

| Molecular Weight | 201.26 g/mol |

| CAS Number | 1107659-77-7 |

| Neuroprotective Activity | Yes |

| Acetylcholinesterase Inhibition | Moderate |

| β-secretase Inhibition | IC50 = 15.4 nM |

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for tert-butyl (2S,3R)-3-hydroxy-2-methylpyrrolidine-1-carboxylate, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is typically synthesized via multistep routes involving protection/deprotection of functional groups. For example, a common approach uses tert-butyl carbamate protection of the pyrrolidine nitrogen, followed by stereoselective hydroxylation. Key steps include:

- Mitsunobu Reaction : Employing reagents like DIAD/TPP to install hydroxyl groups with retention of configuration .

- Chiral Auxiliaries : Use of tert-butyldimethylsilyl (TBS) or benzyl groups to direct stereochemistry during nucleophilic additions .

- Catalytic Asymmetric Hydrogenation : For reducing double bonds while maintaining stereochemical integrity .

Q. How can researchers confirm the stereochemical purity of this compound post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : and NMR are used to analyze coupling constants (e.g., vicinal -values) and NOE effects to verify spatial arrangement of substituents .

- Polarimetry : Optical rotation measurements ([α]) confirm enantiomeric excess, with values compared to literature data (e.g., [α] −55.0 for specific derivatives) .

- X-ray Crystallography : Resolves absolute configuration when crystalline derivatives are available .

Advanced Research Questions

Q. How can low yields in Mitsunobu reactions for hydroxyl group installation be mitigated?

- Methodological Answer :

- Reagent Optimization : Replace traditional DIAD/TPP with newer phosphines (e.g., polymer-bound TPP) to reduce side reactions and improve purification .

- Solvent Selection : Dichloromethane or THF at 0°C minimizes thermal decomposition of intermediates .

- Workup Adjustments : Sequential extraction with NaHCO and brine removes byproducts (e.g., hydrazine derivatives) before column chromatography .

Q. What analytical approaches resolve contradictions in crystallographic data for hydrogen-bonded aggregates of this compound?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding patterns (e.g., , motifs) and identify dominant intermolecular interactions .

- Variable-Temperature XRD : Capture dynamic changes in crystal packing influenced by hydroxyl group orientation .

- DFT Calculations : Model hydrogen-bonding energies to predict stable crystalline forms under different conditions .

Q. How can purification challenges arising from polar hydroxyl and carbamate groups be addressed?

- Methodological Answer :

- Silica Gel Modifiers : Add 1–5% triethylamine to the mobile phase (e.g., hexane/EtOAc) to reduce tailing caused by hydrogen bonding .

- Two-Step Crystallization : Use tert-butyl methyl ether for initial crude crystallization, followed by recrystallization from ethanol/water to enhance purity .

- Derivatization : Temporarily convert the hydroxyl group to a less polar ether (e.g., TBS-protected intermediate) for easier chromatography, followed by deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.